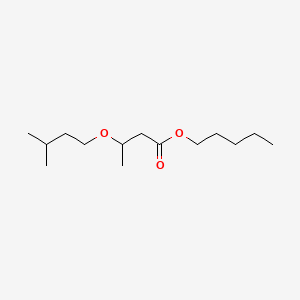

Pentyl 3-(3-methylbutoxy)butyrate

Description

Pentyl 3-(3-methylbutoxy)butyrate is a synthetic ester characterized by a butyrate backbone modified with a pentyl ester group and a branched 3-methylbutoxy substituent. The compound’s unique structure, combining ester and ether functionalities, distinguishes it from simpler esters like pentyl butyrate, suggesting distinct physicochemical and functional characteristics .

Properties

CAS No. |

94231-94-4 |

|---|---|

Molecular Formula |

C14H28O3 |

Molecular Weight |

244.37 g/mol |

IUPAC Name |

pentyl 3-(3-methylbutoxy)butanoate |

InChI |

InChI=1S/C14H28O3/c1-5-6-7-9-17-14(15)11-13(4)16-10-8-12(2)3/h12-13H,5-11H2,1-4H3 |

InChI Key |

JLBRCEFDGLMHPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)CC(C)OCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for preparing esters, including pentyl 3-(3-methylbutoxy)butyrate, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. In this case, 3-(3-methylbutoxy)butanoic acid chloride reacts with pentanol in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Another method involves the direct esterification of 3-(3-methylbutoxy)butanoic acid with pentanol in the presence of an acid catalyst, such as concentrated sulfuric acid. This reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation .

Industrial Production Methods

Industrial production of pentyl 3-(3-methylbutoxy)butyrate often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient esterification and high purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

Esters undergo hydrolysis under acidic or alkaline conditions to yield carboxylic acids/alcohols or carboxylate salts, respectively.

Acid-Catalyzed Hydrolysis

In acidic media (e.g., H₂SO₄ or HCl), the ester forms 3-(3-methylbutoxy)butanoic acid and 1-pentanol:

The reaction proceeds via a tetrahedral intermediate, with the ether group slightly reducing hydrolysis rates due to steric hindrance .

Base-Promoted Saponification

In alkaline conditions (e.g., NaOH), the ester forms sodium 3-(3-methylbutoxy)butanoate and 1-pentanol:

Saponification is irreversible and favored by elevated temperatures .

| Condition | Products | Catalyst | Rate Influencers |

|---|---|---|---|

| Acidic (H₂SO₄) | Carboxylic acid + alcohol | H⁺ | Steric hindrance from ether group |

| Basic (NaOH) | Carboxylate salt + alcohol | OH⁻ | Temperature, concentration |

Transesterification

This reaction exchanges the ester’s alkoxy group with another alcohol. For example, methanol yields methyl 3-(3-methylbutoxy)butanoate:

Lipases (e.g., Rhizomucor miehei) catalyze this under mild conditions (40°C, n-heptane) with >95% efficiency .

Combustion Analysis

Complete combustion produces CO₂ and H₂O:

Incomplete combustion may generate CO, soot, or volatile organic compounds (VOCs). The branched structure delays autoignition compared to linear esters .

Grignard Reagent Addition

Grignard reagents (e.g., CH₃MgBr) attack the carbonyl carbon, forming a tertiary alcohol after hydrolysis:

The ether group’s electron-donating effect slightly deactivates the carbonyl .

Aminolysis

Ammonia or amines (e.g., NH₃) yield amides:

Stability and Storage

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and ketones .

-

Light Sensitivity : Prolonged UV exposure may cause radical-mediated degradation.

-

Storage : Stable under inert gas at 2–8°C; incompatible with strong oxidizers (e.g., HNO₃) .

Industrial and Biochemical Relevance

While not directly studied, analogous esters (e.g., methyl butyrate) are used in flavorings and biodiesel research . The branched structure may enhance lipid solubility for pharmaceutical applications .

Scientific Research Applications

Cell Growth Regulation

Research has shown that butyrate derivatives, including pentyl 3-(3-methylbutoxy)butyrate, can influence cell growth and differentiation. For example, studies indicate that butyrate can inhibit the growth of colorectal cancer cells by inducing apoptosis and promoting differentiation in Caco-2 cells, a model for intestinal epithelium . This suggests potential applications in cancer therapy and regenerative medicine.

Microbial Metabolism

Pentyl 3-(3-methylbutoxy)butyrate may also serve as a substrate for certain microbial processes. Butyrate is known to act as a signaling molecule in gut microbiota, influencing metabolic pathways and promoting gut health . This has implications for developing probiotics or dietary supplements aimed at enhancing gut microbiome function.

Flavoring Agent

Due to its fruity aroma, pentyl 3-(3-methylbutoxy)butyrate is explored as a flavoring agent in the food industry. Its sensory properties make it an attractive candidate for use in beverages and confectionery products.

Cosmetic Uses

The compound can be utilized in cosmetic formulations due to its emollient properties. It can enhance skin feel and stability of formulations, making it suitable for lotions and creams.

Case Study 1: Cancer Cell Inhibition

A study conducted on the effects of butyrate on colorectal cancer cells demonstrated that pentyl 3-(3-methylbutoxy)butyrate could significantly reduce cell proliferation rates. The mechanism involved histone deacetylase inhibition, leading to increased expression of genes involved in cell cycle regulation .

Case Study 2: Gut Health Enhancement

In a clinical trial assessing the impact of butyrate supplementation on gut health, participants reported improved digestive health markers after consuming products containing pentyl 3-(3-methylbutoxy)butyrate. The findings suggest its role in modulating gut microbiota and enhancing intestinal barrier function .

Summary Table of Applications

Mechanism of Action

The mechanism of action of pentyl 3-(3-methylbutoxy)butyrate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular Structure and Functional Groups

- Pentyl 3-(3-Methylbutoxy)butyrate : Contains a butyrate esterified with a pentyl group and a 3-methylbutoxy side chain. The ether linkage and branched substituent likely reduce volatility compared to linear esters.

- Pentyl Butyrate (Amyl Butyrate) : A linear ester (C9H18O2) with a fruity aroma, widely used in food flavoring .

- 3-Methyl Pentyl 2-Methyl Butyrate : Features branching on both the alcohol (3-methylpentyl) and acid (2-methylbutyrate) moieties, which may enhance stability but restrict flavor/fragrance applications due to safety guidelines .

- Isopentyl Acetate : A branched ester (C7H14O2) with a banana-like odor, naturally occurring in bananas and synthesized industrially as "banana oil" .

Physical and Chemical Properties

Reactivity and Stability

- Hydrolysis Sensitivity: Linear esters like pentyl butyrate undergo hydrolysis under acidic/basic conditions to yield butyric acid and pentanol . The ether group in Pentyl 3-(3-methylbutoxy)butyrate may confer resistance to hydrolysis compared to simpler esters.

- Thermal Stability : Branched esters (e.g., 3-methyl pentyl 2-methyl butyrate) generally exhibit higher thermal stability than linear analogs due to steric hindrance .

Research Findings and Gaps

- Synthetic Pathways : While evidence lacks direct synthesis methods for Pentyl 3-(3-methylbutoxy)butyrate, analogous esters are typically synthesized via acid-catalyzed esterification or transesterification .

- Odor Profiles: Linear esters (e.g., pentyl butyrate) are preferred in flavor industries due to predictable fruity notes, whereas branched/ether-modified esters may have muted or atypical aromas .

Biological Activity

Pentyl 3-(3-methylbutoxy)butyrate is a compound that belongs to the class of butyrate esters, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

Pentyl 3-(3-methylbutoxy)butyrate is an ester formed from butyric acid and 3-methyl-1-butanol. Its chemical structure can be represented as follows:

This compound is characterized by its hydrophobic properties, which allow it to interact with lipid membranes and influence various biological processes.

The biological activity of Pentyl 3-(3-methylbutoxy)butyrate primarily stems from its ability to modulate signaling pathways associated with inflammation, metabolism, and immune response. The following mechanisms have been identified:

- Histone Deacetylase Inhibition : Similar to other butyrate derivatives, this compound may inhibit histone deacetylases (HDACs), leading to alterations in gene expression associated with inflammation and cell proliferation .

- G-Protein Coupled Receptor Activation : Pentyl 3-(3-methylbutoxy)butyrate may activate G-protein coupled receptors (GPCRs), particularly the free fatty acid receptors (FFAR2 and FFAR3), which are involved in metabolic regulation and immune responses .

- Anti-inflammatory Effects : The compound has shown potential in reducing pro-inflammatory cytokine production and modulating immune cell activity, particularly in natural killer (NK) cells .

Anti-inflammatory Effects

Research indicates that Pentyl 3-(3-methylbutoxy)butyrate exhibits significant anti-inflammatory properties. It has been shown to:

- Reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types.

- Inhibit the activation of immune cells, including NK cells, thereby maintaining immune homeostasis .

Metabolic Regulation

Pentyl 3-(3-methylbutoxy)butyrate may play a role in metabolic health by:

- Enhancing insulin sensitivity and glucose metabolism through its action on metabolic pathways influenced by butyrate.

- Supporting gut health by promoting the growth of beneficial microbiota that produce short-chain fatty acids (SCFAs) .

Anticancer Potential

Preliminary studies suggest that this compound could have anticancer effects, particularly in colorectal cancer models. It appears to induce apoptosis in cancer cells while promoting the proliferation of normal colonocytes .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that Pentyl 3-(3-methylbutoxy)butyrate inhibited the proliferation of colon cancer cell lines while enhancing the expression of genes associated with apoptosis. This suggests a dual role in promoting healthy cell turnover while limiting cancerous growth .

- Animal Models : In murine models, administration of butyrate esters has been linked to improved gut barrier function and reduced inflammation in colitis models. These findings support the hypothesis that Pentyl 3-(3-methylbutoxy)butyrate could be beneficial in inflammatory bowel diseases .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.